2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Description
This compound features a cyclopenta[b]pyridine core fused with a pyridine ring, a piperazine linker substituted with a dimethylamino pyrimidine group, and a terminal carbonitrile moiety. The piperazine linker may enhance conformational flexibility, facilitating interactions with biological targets such as kinases or G-protein-coupled receptors .
Properties
IUPAC Name |
2-[4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-24(2)17-6-7-21-19(23-17)26-10-8-25(9-11-26)18-15(13-20)12-14-4-3-5-16(14)22-18/h6-7,12H,3-5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCXSKZZUGMZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=C(C=C4CCCC4=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Variations
The target compound’s cyclopenta[b]pyridine core differentiates it from analogs with planar aromatic systems. For example:
- 5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile () replaces the cyclopenta ring with a chlorinated pyridine, reducing steric bulk but possibly diminishing hydrophobic interactions in binding pockets.
- 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile () employs a thiazole-pyrimidine scaffold, which may alter electronic properties and hydrogen-bonding capacity.
Substituent and Linker Modifications
- Piperazine Linker : Present in all compared compounds, the piperazine group is critical for spatial orientation. Methyl or benzodioxol substitutions (e.g., ) modulate basicity and solubility.
- Carbonitrile Group : Common in the target and analogs (e.g., ), this group likely engages in dipole-dipole interactions or acts as a hydrogen-bond acceptor.
- Dimethylamino Pyrimidine: Shared with , this substituent may enhance π-stacking or cation-π interactions in target binding.
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